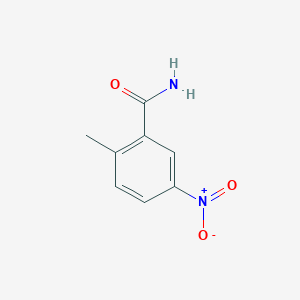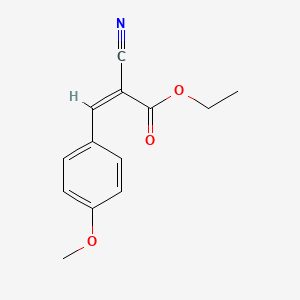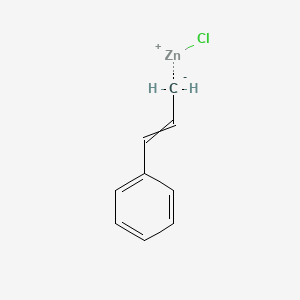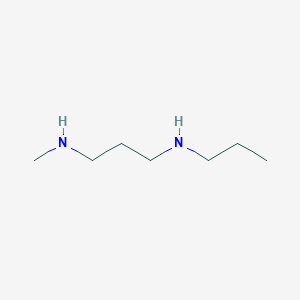
N1-Methyl-N3-propyl-1,3-propanediamine
Overview
Description
“N1-Methyl-N3-propyl-1,3-propanediamine” is a chemical compound with the formula C6H16N2 . It is also known by other names such as 3-n-Propylaminopropylamine, N-(n-Propyl)-1,3-trimethylenediamine, 1,3-Propanediamine, N-propyl-, N-Propyl-1,3-propanediamine, 1-Amino-3-(propylamino)propane, and N-propylpropane-1,3-diamine .
Molecular Structure Analysis
The molecular structure of “N1-Methyl-N3-propyl-1,3-propanediamine” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
“N1-Methyl-N3-propyl-1,3-propanediamine” can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .Physical And Chemical Properties Analysis
“N1-Methyl-N3-propyl-1,3-propanediamine” has a molecular weight of 116.2046 . The enthalpy of combustion of the liquid at standard conditions is -3208.9 ± 1.7 kJ/mol and the enthalpy of formation of the liquid at standard conditions is -80.2 ± 1.7 kJ/mol .Scientific Research Applications
Synthesis and Crystal Structure
N1-Methyl-N3-propyl-1,3-propanediamine derivatives have been utilized in the synthesis of complex molecular structures. For instance, alternating μ1,1- and μ1,3-azido bridged chains with Cu(II) and Ni(II) have been synthesized, demonstrating diverse magnetic properties due to the coordination of metal atoms to azide anions and N-methyl-1,3-propanediamine molecules in a distorted octahedral geometry (Bhowmik et al., 2014).
Magnetic Properties
Research on the magnetic properties of compounds involving N1-Methyl-N3-propyl-1,3-propanediamine has yielded insights into the potential for developing new materials. The study by Bhowmik et al. (2014) fitted magnetic data of Cu(II) and Ni(II) compounds to an alternating ferro/antiferromagnetic chain model, showcasing the intricate balance of magnetic interactions within these complexes.
CO2 Adsorption
N1-Methyl-N3-propyl-1,3-propanediamine derivatives have shown potential in environmental applications, particularly in CO2 adsorption. A derivative functionalized with 2NS-P demonstrated improved CO2 adsorption capacity and stability over multiple temperature swing adsorption cycles, highlighting its utility in capturing greenhouse gases (Sim, Pacia, & Ko, 2020).
Structural Modulation
Modifications in the structure of N1-Methyl-N3-propyl-1,3-propanediamine can significantly affect the characteristics of metal complexes. For example, introducing methyl substituents at the central carbon atom of 1,3-propanediamine led to stereospecific formation and structural changes in octahedral 1,3-pdta-nickel(II) complexes, indicating the influence of small structural tweaks on the overall molecular architecture (Đurić et al., 2020).
DNA Strand Breakage Activity
Some derivatives of N1-Methyl-N3-propyl-1,3-propanediamine, specifically 1,4-diazepines, have demonstrated DNA strand breakage activity, suggesting potential applications in biochemistry and molecular biology for studying DNA interactions and mechanisms of genetic regulation (Mibu et al., 2003).
Vapor Pressure and Enthalpy of Vaporization
The study of vapor pressures and enthalpies of vaporization of aliphatic propanediamines, including N-methyl-1,3-propanediamine, contributes to our understanding of their physical properties, which is crucial for their application in various industrial processes (Verevkin & Chernyak, 2012).
Safety and Hazards
“N1-Methyl-N3-propyl-1,3-propanediamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
N-methyl-N'-propylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-5-9-7-4-6-8-2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAODUQWLGGBAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




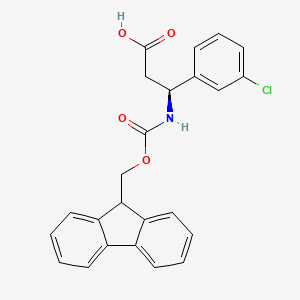
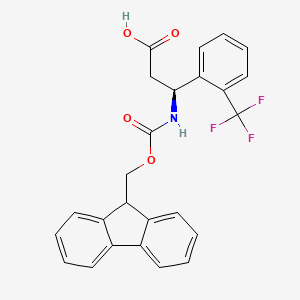
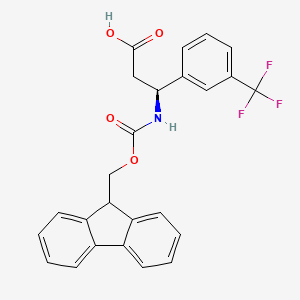
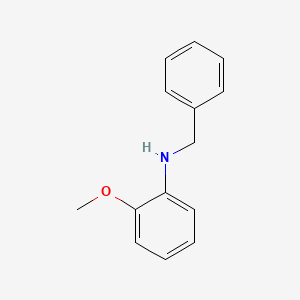
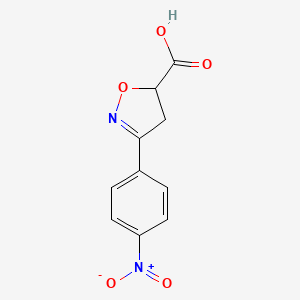

![[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride](/img/structure/B3142588.png)
![1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine](/img/structure/B3142590.png)

